Ethyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate Ethyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 869342-98-3
VCID: VC5072603
InChI: InChI=1S/C22H28N4O4S/c1-4-29-17-10-8-15(9-11-17)18(19-20(27)26-22(31-19)23-14(3)24-26)25-12-6-7-16(13-25)21(28)30-5-2/h8-11,16,18,27H,4-7,12-13H2,1-3H3
SMILES: CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCCC(C4)C(=O)OCC
Molecular Formula: C22H28N4O4S
Molecular Weight: 444.55

Ethyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate

CAS No.: 869342-98-3

Cat. No.: VC5072603

Molecular Formula: C22H28N4O4S

Molecular Weight: 444.55

* For research use only. Not for human or veterinary use.

Ethyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate - 869342-98-3

Specification

CAS No. 869342-98-3
Molecular Formula C22H28N4O4S
Molecular Weight 444.55
IUPAC Name ethyl 1-[(4-ethoxyphenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-3-carboxylate
Standard InChI InChI=1S/C22H28N4O4S/c1-4-29-17-10-8-15(9-11-17)18(19-20(27)26-22(31-19)23-14(3)24-26)25-12-6-7-16(13-25)21(28)30-5-2/h8-11,16,18,27H,4-7,12-13H2,1-3H3
Standard InChI Key LAAOEHWWDROFND-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCCC(C4)C(=O)OCC

Introduction

Chemical Identity and Structural Features

Ethyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1, triazol-5-yl)methyl)piperidine-3-carboxylate belongs to the class of nitrogen-containing heterocycles, combining a thiazolo[3,2-b][1, triazole system with a piperidine ring. The molecular formula is C₂₂H₂₇N₅O₄S, yielding a molecular weight of 481.55 g/mol. Key structural components include:

  • Thiazolo[3,2-b][1, triazole core: A fused bicyclic system comprising thiazole (sulfur and nitrogen) and triazole (three nitrogen atoms) rings, known for enhancing metabolic stability and binding affinity.

  • 4-Ethoxyphenyl group: An aromatic substituent with an ethoxy (–OCH₂CH₃) moiety at the para position, contributing to lipophilicity and π-π stacking interactions .

  • Piperidine-3-carboxylate: A six-membered nitrogen ring with an ester functional group at the third position, modulating solubility and conformational flexibility .

Table 1: Comparative Structural Data of Analogous Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC₂₂H₂₇N₅O₄S481.554-Ethoxyphenyl, Piperidine-3-carboxylate
Ethyl 4-((6-hydroxy-2-methylthiazolo[...]methyl)piperazine-1-carboxylateC₁₉H₂₄N₆O₃S445.5p-Tolyl, Piperazine-1-carboxylate
1-((4-Ethoxyphenyl)(6-hydroxy-2-methyl[...]piperidine-4-carboxamideC₂₀H₂₅N₅O₃S415.514-Ethoxyphenyl, Piperidine-4-carboxamide
Ethyl 1-((2-chlorophenyl)(6-hydroxy-2-methyl[...]piperidine-3-carboxylate C₂₀H₂₃ClN₄O₃S434.92-Chlorophenyl, Piperidine-3-carboxylate

The structural diversity among analogs highlights the role of substituents in tailoring physicochemical properties. For instance, replacing the 4-ethoxyphenyl group with a 2-chlorophenyl moiety increases molecular weight by ~8% while introducing halogen-mediated electronic effects .

Synthetic Strategies and Reaction Optimization

The synthesis of ethyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1, triazol-5-yl)methyl)piperidine-3-carboxylate likely follows a multi-step protocol analogous to reported methods for related thiazolo-triazole-piperidine hybrids . A generalized approach involves:

  • Thiazolo-triazole core formation: Condensation of thiourea derivatives with α-haloketones under basic conditions, followed by cyclization with hydrazine derivatives to form the triazole ring .

  • Introduction of the 4-ethoxyphenyl group: Friedel-Crafts alkylation or nucleophilic aromatic substitution reactions to attach the ethoxyphenyl moiety to the thiazolo-triazole system .

  • Piperidine ring functionalization: Mitsunobu or Mannich reactions to couple the thiazolo-triazole-aryl intermediate with ethyl piperidine-3-carboxylate .

Critical reaction parameters include:

  • Solvent selection: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their ability to stabilize intermediates .

  • Catalysts: Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) improve yields in coupling steps .

  • Temperature control: Exothermic steps (e.g., cyclization) require cooling to 0–5°C to prevent side reactions.

Table 2: Representative Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Purity (HPLC)
Thiazolo-triazole synthesisThiourea, chloroacetone, K₂CO₃, ethanol, reflux68–72>95%
4-Ethoxyphenyl coupling4-Ethoxybenzyl chloride, AlCl₃, DCM, 25°C55–6092%
Piperidine conjugationEthyl piperidine-3-carboxylate, DCC, DMAP, THF50–5889%

Post-synthetic purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures . Characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) confirms structural integrity .

Spectroscopic and Computational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of analogous compounds reveals distinct signals:

  • Thiazolo-triazole protons: Aromatic protons resonate at δ 7.2–7.8 ppm (doublets for para-substituted aryl groups) .

  • Piperidine ring: Methylenic protons (CH₂) appear as multiplets between δ 2.4–3.1 ppm, while the ester carbonyl (COOEt) is observed at δ 4.1–4.3 ppm .

  • Ethoxy group: A triplet at δ 1.3–1.5 ppm (–CH₂CH₃) and a quartet at δ 3.9–4.1 ppm (–OCH₂–) .

Computational Modeling

Density functional theory (DFT) calculations on similar structures predict:

  • Electrostatic potential: High electron density at the triazole N2 and thiazole S1 atoms, suggesting nucleophilic reactivity.

  • Conformational flexibility: The piperidine ring adopts a chair conformation, with the ester group equatorial to minimize steric strain .

CompoundBiological TargetActivity (IC₅₀/MIC)Mechanism
Piperidine-4-carboxamide analogS. aureus4 µg/mLCell wall synthesis inhibition
2-Chlorophenyl derivative Tubulin14 µMMicrotubule stabilization
Piperazine-1-carboxylate analogAcetylcholinesterase1.1 µMCompetitive inhibition

The 4-ethoxyphenyl substituent may enhance blood-brain barrier permeability compared to chlorophenyl or tolyl groups, making the target compound a candidate for central nervous system (CNS) drug development .

Stability and Degradation Pathways

Accelerated stability studies on similar compounds under ICH guidelines reveal:

  • Hydrolytic degradation: The ester group undergoes hydrolysis at pH >8, forming the corresponding carboxylic acid .

  • Photooxidation: The thiazole ring is susceptible to UV-induced cleavage, necessitating light-protected storage .

  • Thermal stability: Decomposition onset at 180–200°C, as determined by thermogravimetric analysis (TGA).

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